

natural sources and discovery of alpha,beta-trehalose

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An In-depth Technical Guide to the Isomers of Trehalose: Discovery, Synthesis, and Natural Occurrence

This technical guide addresses the natural sources and discovery of trehalose, with a specific focus on the α,β -isomer as requested. It is critical for researchers, scientists, and drug development professionals to note a key distinction among trehalose isomers. The vast majority of trehalose found in nature is α,α -trehalose. The other two stereoisomers, α,β -trehalose (also known as neotrehalose) and β,β -trehalose (or isotrehalose), are not typically isolated from living organisms and are primarily products of chemical synthesis.

This guide will first detail the discovery and synthesis of the rare α,β -trehalose. It will then provide a comprehensive overview of the natural sources, discovery, and analysis of the abundant, naturally occurring α,α -trehalose, fulfilling the core data and visualization requirements of the original topic.

Part 1: α,β -Trehalose (Neotrehalose) Discovery and Natural Occurrence

The discovery of α,β -trehalose is fundamentally a story of chemical synthesis rather than isolation from a natural source. It was first synthesized by Haworth and Hickinbottom in 1931. [1] While it is not considered a naturally occurring sugar in the same vein as α,α -trehalose, there have been rare instances of its identification. Notably, α,β -trehalose has been identified in koji extract, a product of rice fermentation with the fungus *Aspergillus oryzae*. [2] The claim that

α,β -trehalose has been reported in the sulphur shelf fungus (*Laetiporus sulphureus*) is less substantiated in recent literature, which predominantly quantifies "trehalose" (implicitly α,α -trehalose) as a major free sugar in this mushroom.[3][4]

Chemical Synthesis of α,β -Trehalose

The primary methods for synthesizing α,β -trehalose are rooted in classic carbohydrate chemistry.

Koenigs-Knorr Reaction: This is a widely used method for the formation of glycosidic bonds.[5][6][7] While the reaction can be tailored, a general protocol for synthesizing a disaccharide like α,β -trehalose involves the reaction of a glycosyl halide (e.g., acetobromoglucose) with a suitably protected alcohol (a second glucose derivative) in the presence of a promoter, typically a silver or mercury salt.[5][6] The stereochemical outcome at the anomeric center is influenced by factors such as the protecting groups on the sugar rings and the reaction conditions. The synthesis of α,β -trehalose has been achieved using this reaction.[2]

Lemieux and Bauer Synthesis: In 1954, Lemieux and Bauer reported a chemical synthesis of D-trehalose.[8] Their method involved the reaction of 2,3,4,6-tetra-O-acetyl-D-glucose with 3,4,6-tri-O-acetyl-1,2-anhydro-D-glucose. A key outcome of this reaction was the formation of not only α,α -trehalose but also α,β -trehalose (neotrehalose), which could be separated chromatographically.[2][8][9]

Part 2: α,α -Trehalose (Natural Trehalose)

As the biologically relevant and abundant isomer, α,α -trehalose is the focus of extensive research. It is a non-reducing disaccharide composed of two α -glucose units linked by a 1,1-glycosidic bond, a structure that imparts significant stability.[10]

Natural Sources and Quantitative Data

α,α -Trehalose is found across a wide array of organisms, where it serves as a stress protectant against conditions like desiccation, heat, and cold.[11] Key natural sources include fungi, yeast, insects, and some plants and bacteria.[10]

Natural Source	Organism Example	Trehalose Content (% of Dry Weight)	Reference(s)
Fungi (Mushrooms)	Various Edible Mushrooms	10% - 23%	[12]
Laetiporus sulphureus	~4.0% (4.0 g/100 g dw)	[3]	
Lentinus edodes, Volvariella volvacea	90 - 178 mg% (0.09% - 0.178%)	[13]	
Yeast	Saccharomyces cerevisiae (Baker's Yeast)	7% - 11%	[12]

Discovery and Isolation

The discovery of α,α -trehalose dates back to 1832, when H.A.L. Wiggers isolated it from an ergot of rye.[\[14\]](#) Its name was derived from "Trehala manna," a substance from which it was later isolated by Marcellin Berthelot in 1859. The first isolation of a phosphorylated intermediate of trehalose synthesis from yeast fermentation products was achieved by Robison and Morgan in 1931.[\[15\]](#)

Experimental Protocols

This protocol is based on a microwave-assisted extraction method optimized for high yield.[\[16\]](#)

- Sample Preparation: Begin with 1.5 g of active dry baker's yeast.
- Solvent Addition: Add 40 mL of 0.7 mol/L trichloroacetic acid to the yeast sample.
- Microwave Treatment: Subject the suspension to microwave irradiation for 40 seconds at a power of 231 W. This step aids in cell lysis.
- Extraction: Transfer the sample to a water bath and incubate at 55°C for 150 minutes with continuous stirring.

- **Clarification:** After extraction, centrifuge the suspension at high speed (e.g., 10,000 x g for 15 minutes) to pellet cell debris.
- **Collection:** Carefully collect the supernatant, which contains the extracted trehalose, for subsequent quantification. An alternative, simpler method involves heating intact yeast cells in water at 95°C for 20 minutes, followed by centrifugation.[\[17\]](#)

This is a common and specific method for trehalose quantification.[\[17\]](#)[\[18\]](#)[\[19\]](#)

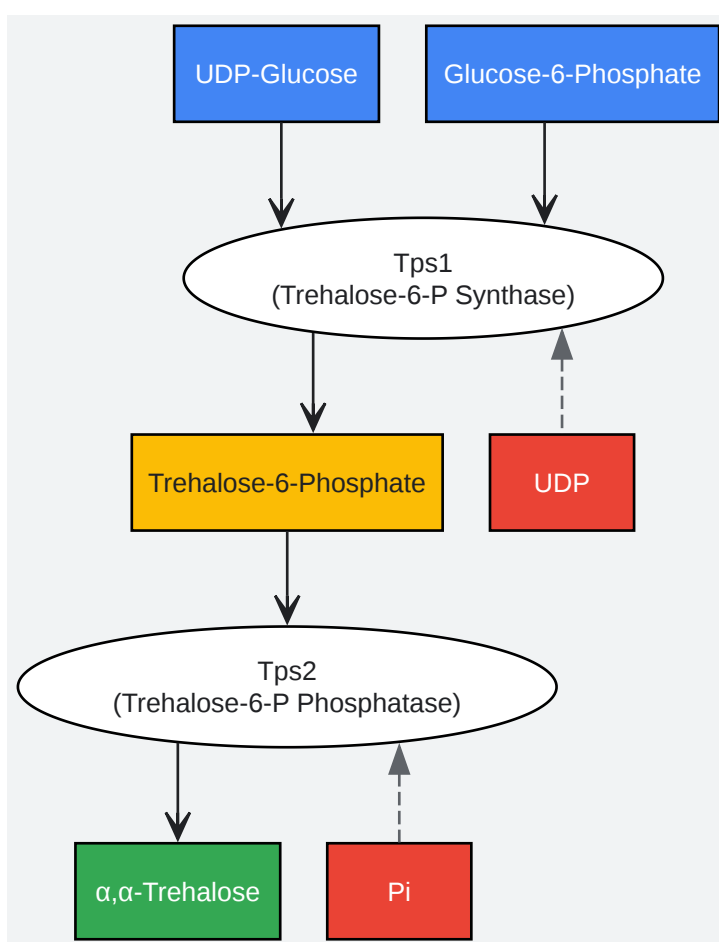
- **Sample Preparation:** Use the clarified supernatant from the extraction protocol. If the sample contains pre-existing glucose, it must be measured in a control reaction.
- **pH Adjustment:** Adjust the pH of the sample to approximately 5.8, the optimum for porcine kidney trehalase.[\[20\]](#) This can be done by adding a sodium acetate buffer.
- **Trehalose Hydrolysis:** Add trehalase enzyme to the sample to specifically hydrolyze α,α -trehalose into two molecules of glucose. Incubate at 37°C overnight to ensure complete conversion.[\[20\]](#)
- **Glucose Quantification:** Assay the liberated glucose using a commercial glucose oxidase/peroxidase (GOPOD) kit. This reaction produces a colored product that can be measured spectrophotometrically.
- **Calculation:** The concentration of trehalose in the original sample is calculated by subtracting the initial glucose concentration (from a control sample without trehalase) and dividing the result by two (since one mole of trehalose yields two moles of glucose).
- **High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID):** This method separates sugars based on their interaction with a stationary phase (e.g., an amine-bonded column) and detects them based on changes in the refractive index of the eluent.[\[18\]](#)
[\[19\]](#)
- **Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):** This is the most sensitive and specific method, allowing for precise quantification even at low concentrations by using an isotopically labeled internal standard (e.g., $^{13}\text{C}_{12}$ -trehalose).[\[18\]](#)[\[19\]](#)

Biosynthesis of α,α -Trehalose

The most prevalent and well-studied pathway for α,α -trehalose biosynthesis in fungi, yeast, and other organisms is a two-step process.[10][21]

- Step 1: Trehalose-6-phosphate synthase (TPS or Tps1) catalyzes the transfer of a glucose moiety from UDP-glucose to glucose-6-phosphate, forming trehalose-6-phosphate (T6P).[21]
- Step 2: Trehalose-6-phosphate phosphatase (TPP or Tps2) dephosphorylates T6P to yield free α,α -trehalose and inorganic phosphate.[21]

This pathway is crucial for cellular stress response and is a target for antifungal drug development due to its absence in mammals.[10][11]



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Caption: The canonical two-step biosynthesis pathway for α,α -trehalose in fungi and yeast.

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